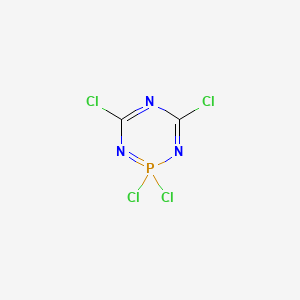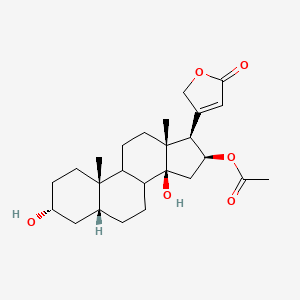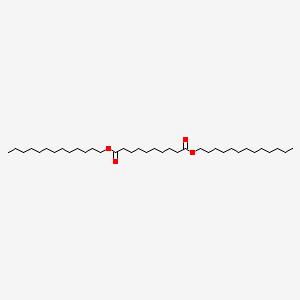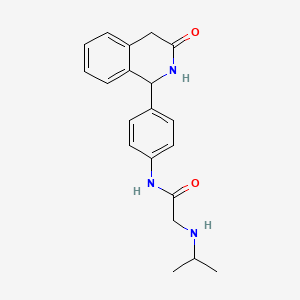
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a nitropyridinylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the nitration of a pyridine derivative followed by a series of substitution reactions to introduce the amino and sulfanyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and various catalysts for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents is common to reduce costs and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amino derivative .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine
- 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole
Uniqueness
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitropyridinylsulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H7N5O3S |
|---|---|
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
4-amino-2-(5-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N5O3S/c10-6-3-7(15)13-9(12-6)18-8-2-1-5(4-11-8)14(16)17/h1-4H,(H3,10,12,13,15) |
InChI-Schlüssel |
OIXDYLSSGAFSFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


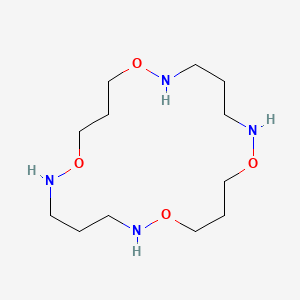
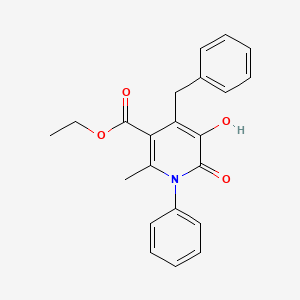
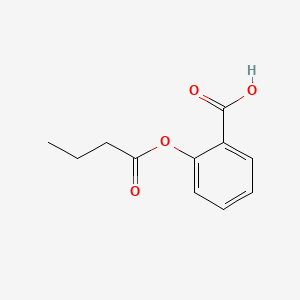
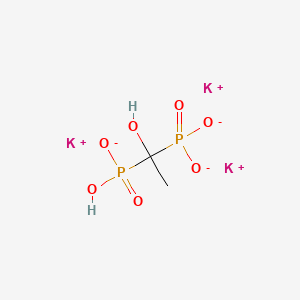


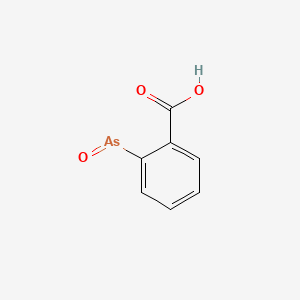

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
